molecular formula C25H22FNO4 B12311935 N-Fmoc-2-fluoro-5-methyl-L-phenylalanine

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine

Cat. No.: B12311935
M. Wt: 419.4 g/mol
InChI Key: PLAXSSLRFLFRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methyl group at the 5-position on the phenyl ring. It is commonly used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-fluoro-5-methyl-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-5-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atom and methyl group can affect the hydrophobicity and electronic properties of the phenyl ring, thereby modulating the interactions with other molecules and biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methylphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO4/c1-15-10-11-22(26)16(12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)

InChI Key

PLAXSSLRFLFRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.